molecular formula C14H24O B14460383 Tetradec-7-YN-6-one CAS No. 71328-65-9

Tetradec-7-YN-6-one

Cat. No.: B14460383
CAS No.: 71328-65-9
M. Wt: 208.34 g/mol
InChI Key: LUMWCVMGPWVUDJ-UHFFFAOYSA-N
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Description

Tetradec-7-YN-6-one: is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a carbonyl group (ketone) within its molecular structure. This compound falls under the category of alkynones, which are valuable intermediates in organic synthesis due to their unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-7-YN-6-one can be synthesized through various methods, including the carbonylative Sonogashira coupling reaction. This method involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and carbon monoxide . The reaction typically requires a base such as triethylamine and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions, utilizing efficient palladium catalysts to achieve high yields. The process is optimized for scalability, ensuring consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Tetradec-7-YN-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of Tetradec-7-YN-6-ol.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynones.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted alkynones with various functional groups.

Scientific Research Applications

Chemistry: Tetradec-7-YN-6-one is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a precursor for the synthesis of bioactive molecules that may exhibit anticancer, antifungal, or antimicrobial properties .

Medicine: The compound’s derivatives are explored for their therapeutic potential. Research focuses on developing new drugs targeting specific diseases, leveraging the compound’s structural features to enhance efficacy and selectivity.

Industry: this compound is utilized in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Tetradec-7-YN-6-one involves its interaction with molecular targets through its alkyne and carbonyl functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)tetradec-2-YN-1-one
  • 4-Cyclohexyl-1-(4-methoxyphenyl)-but-2-YN-1-one
  • 13-Tetradecene-1,3-diyne-6,7-diol

Comparison: Tetradec-7-YN-6-one is unique due to its specific positioning of the alkyne and carbonyl groups, which confer distinct reactivity and properties compared to similar compounds. For instance, 1-(4-Methoxyphenyl)tetradec-2-YN-1-one has a methoxyphenyl group that alters its electronic properties and reactivity.

Properties

CAS No.

71328-65-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradec-7-yn-6-one

InChI

InChI=1S/C14H24O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-10,12H2,1-2H3

InChI Key

LUMWCVMGPWVUDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)CCCCC

Origin of Product

United States

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